molecular formula C29H48O3 B2863107 Messagenin CAS No. 18211-63-7

Messagenin

Cat. No.: B2863107
CAS No.: 18211-63-7
M. Wt: 444.7
InChI Key: BSALBDFYJLSIOZ-HOUCIZQNSA-N
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Description

Messagenin, also known as 2,3β,28-dihydroxy-20-oxo-29-norlupane, is a triterpenoid compound derived from natural sources. It is known for its diverse biological activities and potential therapeutic applications. The compound is characterized by its unique structure, which includes multiple hydroxyl groups and a norlupane skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

Messagenin can be synthesized through the oxidation of betulin using ozone. The process involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Messagenin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Messagenin has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing various triterpenoid derivatives.

    Biology: Studied for its biological activities, including anticancer and antibacterial properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of messagenin involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups and norlupane skeleton play a crucial role in its biological activities. Specific molecular targets and pathways are still under investigation, but this compound’s structure suggests potential interactions with enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Messagenin is unique due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its specific hydroxyl groups and norlupane skeleton, which contribute to its unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-hydroxy-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O3/c1-18(31)19-9-14-29(17-30)16-15-27(5)20(24(19)29)7-8-22-26(4)12-11-23(32)25(2,3)21(26)10-13-28(22,27)6/h19-24,30,32H,7-17H2,1-6H3/t19-,20+,21-,22+,23-,24+,26-,27+,28+,29+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSALBDFYJLSIOZ-UGWIBKDRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672993
Record name 1-[(3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-Hydroxy-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethylicosahydro-1H-cyclopenta[a]chrysen-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18211-63-7
Record name (3β)-3,28-Dihydroxy-30-norlupan-20-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18211-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-Hydroxy-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethylicosahydro-1H-cyclopenta[a]chrysen-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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